
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfate compounds often involves complex chemical reactions. For instance, an asymmetric synthesis of clopidogrel hydrogen sulfate demonstrates the intricacy of producing sulfate-containing molecules, highlighting the challenges and innovations in synthesizing such compounds (Sashikanth et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfate compounds, including those related to Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt, is crucial for understanding their chemical behavior. For example, the structure of methyl α-D-galactopyranoside 2,6-bis(sodium sulfate)·2H2O has been elucidated using X-ray crystallography, revealing how sulfate groups influence the overall molecule configuration (Lamba et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of sulfate compounds are diverse. A study on neurosteroids, including allopregnanolone sulfate, has shown varied effects on neuronal voltage-gated sodium channels, indicating the complex interaction between chemical structure and biological activity (Horishita et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, phase behavior, and thermal stability are essential for understanding the behavior of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt and similar compounds. For example, the solubility of hydrogen sulfide in aqueous solutions of single salts like sodium sulfate at various temperatures and pressures has been studied, providing insights into the solubility behavior of related sulfate salts (Xia et al., 2000).
Chemical Properties Analysis
The chemical properties of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt, including reactivity, stability, and interaction with other molecules, are influenced by its molecular structure and environmental conditions. Research on the formation of sodium sulfate from sulfur trioxide, water, and sodium chloride provides a basis for understanding the chemical processes that could be relevant to the behavior of sulfate compounds in various conditions (Anderson, 1984).
科学的研究の応用
Understanding Allopregnandiol and Related Compounds
Allopregnandiol, specifically (3α,5α)-3-hydroxypregnan-20-one, also known as allopregnanolone, has garnered significant interest in scientific research due to its diverse therapeutic potential across various stress-related diseases. While the specific chemical compound “Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt” does not directly appear in the literature reviewed, research on allopregnanolone and its analogs provides insight into the potential applications and biological significance of related compounds.
Allopregnanolone is a neuroactive steroid with pleiotropic actions, suggesting its therapeutic benefits in treating conditions such as post-traumatic stress disorder (PTSD), depression, alcohol use disorders (AUDs), and other neurological and psychiatric conditions exacerbated by stress. The neurosteroid's ability to promote recovery in a wide variety of illnesses is attributed to its actions on γ-aminobutyric acid (GABA)A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain. This positions allopregnanolone and its precursors, pregnenolone and progesterone, as significant contributors to stress-related disease prevention and treatment strategies (Boero, Porcu, & Morrow, 2019).
Antidepressant and Neuroprotective Effects
The neurosteroid's antidepressant-like effects, especially in relation to neurotrophic adaptations in preclinical studies, have been extensively reviewed. Allopregnanolone levels decrease in limbic brain areas in rodents subjected to stress-induced models of depression, such as social isolation and chronic unpredictable stress. The normalization of allopregnanolone levels through drug-induced upregulation or direct administration has been shown to reduce depressive-like behaviors. This relationship emphasizes the neurosteroid's potential in addressing depressive disorders through neurogenesis, particularly in the hippocampus, and highlights the critical role of brain-derived neurotrophic factor (BDNF) in these processes. The exploration of GABA and neurotrophic mechanisms in conjunction with allopregnanolone suggests a promising avenue for psychiatric disorder treatments (Almeida, Nin, & Barros, 2020).
Role in Stress Response and Aging
Allopregnanolone plays a key role in the response to stress by normalizing hypothalamic-pituitary-adrenal (HPA) axis function to restore homeostasis. Research focusing on the allopregnanolone response to acute stress in females, in the context of stress-related neuropsychiatric diseases, demonstrates a blunted allopregnanolone response to acute stress in female rats and women. This phenomenon may contribute to the increased vulnerability to stress and affective disorders in women, underpinning the importance of neuroactive steroids in therapeutic approaches for stress-related disorders in females (Pisu, Concas, Siddi, Serra, & Porcu, 2022).
特性
CAS番号 |
215855-82-6 |
|---|---|
製品名 |
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt |
分子式 |
C₂₁H₃₅NaO₅S |
分子量 |
422.55 |
同義語 |
(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



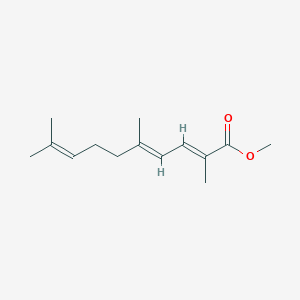
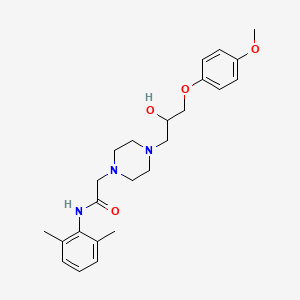
![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)
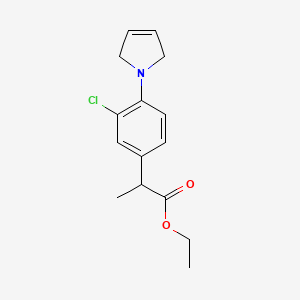
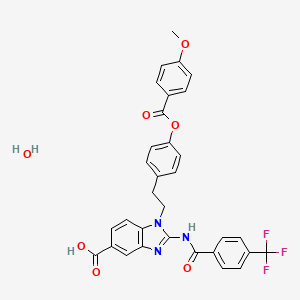
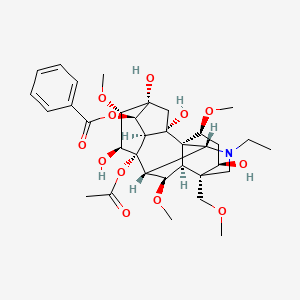
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)